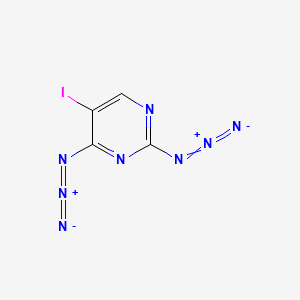

2,4-Diazido-5-iodopyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

61821-61-2 |

|---|---|

Molecular Formula |

C4HIN8 |

Molecular Weight |

288.01 g/mol |

IUPAC Name |

2,4-diazido-5-iodopyrimidine |

InChI |

InChI=1S/C4HIN8/c5-2-1-8-4(11-13-7)9-3(2)10-12-6/h1H |

InChI Key |

FLBZCUYUXDTDST-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N=[N+]=[N-])N=[N+]=[N-])I |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 2,4 Diazido 5 Iodopyrimidine

Quantum Mechanical and Molecular Orbital (MO) Calculations

Energetic Landscape Mapping of Isomeric Forms

A key feature of many heterocyclic azides is their existence in a dynamic equilibrium with a fused tetrazole isomer. This phenomenon, known as azido-tetrazole tautomerism, is a critical aspect of the energetic landscape of 2,4-diazido-5-iodopyrimidine. The molecule can theoretically exist in several tautomeric forms, including the diazide form, two distinct mono-tetrazole forms, and a bis-tetrazole form.

Computational chemistry provides the tools to map the potential energy surface of these isomers. By employing quantum mechanical methods, researchers can calculate the relative energies of each tautomer to determine their thermodynamic stability. For instance, studies on the related 2,4-diazidopyrido[2,3-d]pyrimidine have shown that it can exist in four different tautomeric forms in solution, highlighting the complexity of the energetic landscape. researchgate.netbohrium.com The equilibrium is influenced by factors such as the electronic properties of other substituents and the polarity of the solvent. researchgate.net

The investigation involves calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the equilibrium between the azide (B81097) and tetrazole forms. researchgate.net Furthermore, the energy barriers for the intramolecular cyclization (azide to tetrazole) and ring-opening (tetrazole to azide) reactions are determined by locating the transition state structures. These calculations reveal the kinetic stability of each isomer and the rate at which they interconvert.

Table 1: Potential Isomeric Forms of this compound and Corresponding Computational Analyses

| Isomeric Form | Description | Computational Investigation |

| Diazido | The primary structure with two linear azide groups. | Geometry optimization and frequency analysis to confirm as a local minimum on the potential energy surface. |

| Azido-Tetrazole | One azide group has cyclized to form a fused tetrazole ring. | Calculation of relative thermodynamic stability (ΔG, ΔH) compared to the diazido form. |

| Bis-Tetrazole | Both azide groups have cyclized to form two fused tetrazole rings. | Determination of relative stability and the energetic viability of its formation. |

| Transition States | The molecular structure at the peak of the energy barrier between isomers. | Calculation of activation energies (Ea) for the interconversion pathways between tautomers. |

Elucidation of Electron Density Distribution and Bonding Characteristics

Understanding the distribution of electrons within the this compound molecule is fundamental to predicting its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a primary computational tool for this purpose, allowing for detailed analysis of the electronic structure. nih.gov

Key aspects of the investigation include:

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. This map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which are crucial for understanding sensitivity and intermolecular interactions.

Topological Analysis: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). researchgate.netshaoxc.com This analysis characterizes the nature of chemical bonds; for instance, it can distinguish between covalent bonds (high ρ, negative ∇²ρ) and weaker, closed-shell interactions like ionic or van der Waals forces. researchgate.netnih.gov This would be applied to the C-I, C-N₃, and N-N bonds to quantify their strength and nature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions provide a visual representation of electron localization in the molecule. cuny.edunih.gov They are particularly useful for identifying the locations of covalent bonds and lone pairs of electrons, offering a clear picture of the bonding patterns within the pyrimidine (B1678525) ring and the azide groups. nih.gov

Table 2: Electron Density and Bonding Analysis Techniques

| Technique | Information Provided | Relevance to this compound |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electron-rich and electron-poor sites. | Predicts sites of intermolecular interaction and potential sensitivity to electrostatic stimuli. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterizes chemical bonds based on electron density topology at bond critical points. | Quantifies the covalent/ionic nature and strength of the C-I and C-N bonds. |

| Electron Localization Function (ELF) | Maps the probability of finding an electron pair, distinguishing bonding regions from lone pairs. | Elucidates the bonding structure within the high-nitrogen azide groups and the pyrimidine ring. |

Advanced Wavefunction Analysis Methodologies

To gain deeper insight beyond standard electron density analysis, advanced wavefunction analysis methods are employed. These techniques provide a more detailed and quantitative description of bonding and electronic structure.

Quantum Theory of Atoms in Molecules (QTAIM): As mentioned, QTAIM is a powerful wavefunction analysis method. shaoxc.com By partitioning the molecule into discrete atomic basins based on the topology of the electron density, it allows for the calculation of atomic properties such as atomic charges and energies. This provides a rigorous definition of an "atom within a molecule." shaoxc.com

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a standard calculation into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. mdpi.com This method is invaluable for studying hyperconjugative and stabilizing donor-acceptor interactions within the molecule. For this compound, NBO analysis could quantify the delocalization of electron density between the azide groups and the pyrimidine ring, which is a key factor influencing molecular stability.

Energetic Characterization and Performance Prediction

A primary goal of computational studies on new energetic molecules is to predict their performance characteristics before attempting synthesis. This includes calculating the heat of formation and key detonation properties.

Calculation of Heats of Formation for Azido (B1232118) Pyrimidines

The gas-phase heat of formation (HOF or ΔHf°) is a fundamental thermochemical property that quantifies the energy content of a molecule. A high positive HOF is a primary indicator of a high-energy material. Direct calculation of HOF can be prone to errors, so well-established theoretical protocols are used.

A common and reliable method is the use of isodesmic reactions. nih.gov In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. The HOF of the target molecule is then calculated using the known experimental HOFs of the other simple, well-characterized molecules in the reaction and the computationally derived enthalpy of reaction. DFT methods, such as B3LYP with appropriate basis sets like 6-311++G(3d,3p), are often employed to calculate the energies of all species in the isodesmic reaction. nih.gov For condensed-phase HOFs, which are more relevant to practical applications, approaches developed by Politzer can be utilized to estimate the heat of sublimation. nih.gov

Table 3: Representative Calculated Heats of Formation for Nitrogen-Rich Heterocycles

| Compound | Method | Gas-Phase HOF (kcal/mol) |

| 3,6-diazido-1,2,4,5-tetrazine (DiAT) | B3LYP/6-311++G(3d,3p) | 231.0 |

| 3,3'-azo-bis(6-amino-1,2,4,5-tetrazine) (DAAT) | B3LYP/6-311++G(3d,3p) | 165.7 |

| N-oxides of DAAT (DAATO) | B3LYP/6-311++G(3d,3p) | 179.9 |

| Data sourced from a computational study on nitrogen-rich explosives for comparative purposes. nih.gov |

Theoretical Prediction of Detonation Properties and Energetic Potential

The ultimate performance of an explosive is defined by its detonation properties, primarily detonation velocity (D) and detonation pressure (P). These can be reliably predicted using empirical formulas that rely on the calculated HOF and the theoretical molecular density (ρ).

The Kamlet-Jacobs (K-J) equations are widely used for this purpose. The prediction process involves:

Density Calculation: The molecular volume is calculated from the geometry-optimized structure, often using methods that consider the molecular surface area. The theoretical density is then derived from the molecular weight and volume.

HOF Calculation: The solid-phase heat of formation is calculated as described previously.

K-J Equations: The calculated density and HOF are used as inputs for the empirical K-J equations to estimate the detonation velocity and pressure.

For example, the related compound 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine was predicted to have a detonation velocity of 7477 m/s and a detonation pressure of 20.8 GPa using the EXPLO5 code, which employs similar principles. rsc.org Such calculations are essential for screening potential energetic candidates and prioritizing synthetic efforts.

Table 4: Predicted Detonation Properties of a Related Azido Compound

| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |

| 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine | 1.838 (calculated) | 7477 (calculated) | 20.8 (calculated) |

| Data sourced from a study on a novel energetic binary compound for comparative purposes. rsc.org |

Azide Tetrazole Equilibrium and Tautomerism Research

Comprehensive Equilibrium Studies of 2-Azidopyrimidines and Related Systems

The phenomenon of azide-tetrazole equilibrium, a form of valence tautomerism, is well-documented in various heterocyclic systems, including tetrazolopyridines, tetrazolopyridazines, and notably, tetrazolo[1,5-a]pyrimidines which are isomers of 2-azidopyrimidines. researchgate.net This equilibrium involves a reversible ring-chain isomerization between an open-chain azide (B81097) form (e.g., 2-azidopyrimidine) and a fused-ring tetrazole form (e.g., tetrazolo[1,5-a]pyrimidine). researchgate.netrsc.org

For compounds like 2,4-diazidopyrimidines, the situation is more complex, with the potential for multiple tautomeric forms to exist depending on which azido (B1232118) group participates in the ring formation. shu.ac.uk The position of this equilibrium is not static; it is significantly influenced by the electronic nature of substituents on the pyrimidine (B1678525) ring, the polarity of the solvent, the temperature of the system, and the physical state (solution or solid). researchgate.netrsc.orgnih.gov The chemical reactivity of these compounds is directly linked to this equilibrium, as the azide and tetrazole forms possess distinct chemical properties. For instance, the azide form can undergo reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the tetrazole ring influences the regioselectivity of nucleophilic substitution reactions. rsc.orgmdpi.com

Impact of Substituent Electronic Effects on Tautomeric Preferences

The electronic properties of substituents on the pyrimidine ring play a critical role in dictating the preferred tautomeric form. Generally, electron-donating groups (EDGs) tend to stabilize the fused tetrazole ring, shifting the equilibrium toward the tetrazole isomer. rsc.org Conversely, electron-withdrawing groups (EWGs) favor the open-chain azido tautomer. researchgate.netrsc.org

Studies on various substituted pyrimidines have provided clear evidence for this trend. For example, groups such as amino (–NH₂) and hydroxyl (–OH) shift the equilibrium towards the tetrazole side. researchgate.net In contrast, potent EWGs like nitro (–NO₂) and cyano (–CN) stabilize the azide isomer. researchgate.net In the case of 2,4-Diazido-5-iodopyrimidine, the iodine atom at the 5-position acts as an electron-withdrawing group, which would be expected to favor the diazido tautomer in solution, a prediction that aligns with findings for other halogenated pyrimidines where a chloro group at position 5 also favors the azido form. shu.ac.uk

| Substituent Group | Electronic Nature | Favored Tautomer | Reference |

|---|---|---|---|

| -NH₂, -OH | Electron-Donating | Tetrazole | researchgate.net |

| -NO₂, -CN, -Cl | Electron-Withdrawing | Azide | researchgate.netshu.ac.uk |

| Alkylamino | Electron-Donating | Tetrazole | rsc.org |

Influence of Solvent Polarity on Azide-Tetrazole Equilibrium Dynamics

Solvent polarity is a key external factor that significantly modulates the position of the azide-tetrazole equilibrium. A consistent observation across numerous studies is that an increase in solvent polarity systematically shifts the equilibrium in favor of the more polar tetrazole tautomer. researchgate.netrsc.orgresearchgate.net

This effect has been quantified in various pyrimidine systems. For instance, in one study, changing the solvent from the nonpolar carbon tetrachloride (CCl₄) to the highly polar dimethyl sulfoxide (B87167) (DMSO-d₆) resulted in a dramatic increase in the proportion of the tetrazole form, from just 6% to 93%. researchgate.net In another investigation involving a diazidopyrido[3,2-d]pyrimidine, the equilibrium was fully shifted toward the tetrazole form in the polar solvent DMSO-d₆, to the extent that the azido tautomer was not detected. rsc.org In contrast, within a less polar solvent like chloroform (B151607) (CDCl₃), a notable equilibrium between both tautomers was observed. rsc.orgnih.gov This behavior is attributed to the greater ability of polar solvents to stabilize the more polar, charge-separated character of the fused tetrazole ring system compared to the azide form.

| Solvent | Relative Polarity | Favored Tautomer | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Low | Azide | researchgate.net |

| Chloroform (CDCl₃) | Medium | Equilibrium Mixture | rsc.orgnih.gov |

| Dimethyl Sulfoxide (DMSO) | High | Tetrazole | researchgate.netrsc.org |

Temperature-Dependent Equilibrium Investigations

Temperature has a predictable and significant effect on the azide-tetrazole equilibrium. As the temperature is increased, the equilibrium consistently shifts toward the azido tautomer. rsc.orgnih.gov This suggests that the formation of the azide from the tetrazole is an endothermic process. The azide form, being higher in energy, is entropically favored at elevated temperatures.

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is the primary technique used to study these temperature effects. By recording NMR spectra at different temperatures, researchers can observe the change in the ratio of the two tautomers and use this data to calculate key thermodynamic parameters that govern the isomerization process. rsc.org

Kinetic and Thermodynamic Characterization of Isomerization Processes

The quantitative aspects of the azide-tetrazole equilibrium are defined by its kinetic and thermodynamic parameters. These values can be determined experimentally, often through VT-NMR studies, and provide insight into the stability of the tautomers and the energy barrier for their interconversion. rsc.orgshu.ac.uk

For a series of substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, thermodynamic analysis revealed that the tetrazole form is energetically more stable. rsc.orgmdpi.com The calculated negative enthalpy values (ΔH = -19.92 to -48.02 kJ/mol) confirmed this, while the negative Gibbs free energy values (ΔG₂₉₈ = -3.33 to -7.52 kJ/mol) indicated that the tetrazole is the major tautomer at room temperature (25 °C). rsc.orgmdpi.com Kinetic studies on other pyrimidine systems have determined activation energies (Ea) for the rearrangement to be in the range of 93–117 kJ/mol. shu.ac.uk

| Parameter | Value Range for Related Systems | Indication | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG₂₉₈) | -3.33 to -7.52 kJ/mol | Tetrazole form is spontaneous/favored at 298 K | rsc.orgmdpi.com |

| Enthalpy (ΔH) | -19.92 to -48.02 kJ/mol | Tetrazole form is enthalpically more stable (exothermic formation) | rsc.orgmdpi.com |

| Entropy (ΔS) | -43.74 to -143.27 J/mol·K | Formation of the more ordered tetrazole ring is entropically disfavored | rsc.orgmdpi.com |

| Activation Energy (Ea) | 93 to 117 kJ/mol | Energy barrier for interconversion | shu.ac.uk |

Solid-State Tautomerism and Conformational Analysis via X-ray Crystallography

The tautomeric preference of azidopyrimidines can be markedly different in the solid state compared to in solution. While solution studies often reveal a dynamic equilibrium, crystal packing forces in the solid state typically lock the molecule into a single, most stable tautomeric form. X-ray crystallography is the definitive method for determining the precise molecular structure in the solid phase. sci-hub.se In several cases, compounds that exist as a mixture of azide and tetrazole tautomers in solution have been found to exist exclusively as the 2-azidopyrimidine (B1655621) form in the solid state. sci-hub.se

Single Crystal X-ray Diffraction Studies of this compound Tautomeric Form

A single-crystal X-ray analysis was performed on this compound to unambiguously determine its structure in the solid state and resolve questions about its preferred tautomeric form. rsc.org The study concluded that the compound exists definitively in the diazido-form rather than any of the potential fused tetrazolo tautomers. rsc.org

The crystallographic data revealed that the crystals are monoclinic and belong to the space group P2₁/n. rsc.org The unit cell dimensions were determined to be:

a = 11.08(1) Å

b = 4.823(5) Å

c = 15.86(1) Å

β = 92.1(1)° rsc.org

This structural determination was corroborated by infrared spectroscopy of the solid material, which showed a strong, characteristic azide absorption at 2130 cm⁻¹ and only weak absorption in the region where a tetrazole ring would be expected to absorb. shu.ac.uk This solid-state structure provides a crucial baseline for understanding the energetic landscape of the tautomeric equilibrium.

Comparative Analysis of Solid-State vs. Solution-Phase Tautomerism

The tautomeric equilibrium between the diazido and tetrazolo-azido forms of diazidopyrimidine derivatives, including analogs of this compound, is significantly influenced by the physical state of the compound. nih.gov The transition from the solid state to the solution phase can lead to dramatic shifts in the predominant tautomeric form, a phenomenon primarily governed by molecular packing forces in the crystal lattice versus solute-solvent interactions in solution.

In the solid state, the tautomeric form of azidopyrimidines is often fixed by the crystal packing, which may favor one tautomer over the other due to factors like hydrogen bonding and intermolecular interactions. mdpi.com X-ray crystallography is a definitive method for determining the tautomeric structure in the solid state. nih.govbohrium.com For instance, studies on related 2,4-diazidopyrido[2,3-d]pyrimidine have unequivocally established its solid-phase tautomer through X-ray analysis. bohrium.com In some cases, quantum mechanical calculations have been used to predict the most stable tautomer in the solid state, with results often corroborating experimental findings from X-ray diffraction. nih.gov

Upon dissolution, the tautomeric equilibrium can be significantly different from that in the solid state and becomes highly dependent on the solvent's properties. mdpi.com The polarity of the solvent is a critical factor influencing the position of the azide-tetrazole equilibrium. nih.govmdpi.com Generally, polar solvents tend to favor the more polar tetrazole tautomer, while nonpolar solvents favor the less polar azide form. nih.govmdpi.com This is because the larger dipole moment of the tetrazole ring interacts more favorably with polar solvent molecules. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the different tautomers will have distinct signals. researchgate.netresearchgate.net By analyzing the NMR spectra in various solvents, researchers can determine the ratio of the different tautomeric forms present. For example, in the case of 2,4-diazidopyrido[3,2-d]pyrimidine, a high degree of tautomerization is observed in different solvents, with up to four tautomeric forms being present depending on the solvent's polarity. mdpi.com In highly polar solvents like dimethyl sulfoxide (DMSO-d6), the equilibrium for some related tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines was found to be completely shifted toward the tetrazole form. mdpi.com Conversely, in a less polar solvent like chloroform (CDCl3), the azide tautomer becomes more significant. nih.govmdpi.com

Temperature also plays a crucial role in the solution-phase equilibrium, with an increase in temperature generally favoring the azide tautomer. mdpi.com Variable-temperature NMR studies can be employed to determine thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization process. mdpi.comnih.gov

The following table illustrates the influence of solvent polarity on the tautomeric equilibrium of a related diazidopyrimidine analog in solution.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Chloroform-d (CDCl3) | 4.8 | Azide |

| Acetone-d6 | 20.7 | Mixture of Azide and Tetrazole |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | 46.7 | Tetrazole |

This table is a generalized representation based on findings for analogous compounds and illustrates the expected trend for this compound.

Spectroscopic Characterization Methodologies in Advanced Pyrimidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 2,4-Diazido-5-iodopyrimidine, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The structure of this compound contains a single proton attached to the pyrimidine (B1678525) ring at the C6 position. Therefore, the ¹H NMR spectrum is expected to show a single singlet. The chemical shift of this proton can be estimated by considering the substituent effects on the pyrimidine ring. Based on data for the closely related 2,4-dichloro-5-iodopyrimidine (B155428), the H-6 proton is observed at approximately 8.8 ppm. The replacement of the chloro groups with more electron-withdrawing azido (B1232118) groups is expected to deshield the H-6 proton further, shifting its resonance downfield. A predicted chemical shift would be in the range of 9.0 - 9.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule. The spectrum is expected to display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring, as C2, C4, C5, and C6 are in unique chemical environments. The chemical shifts can be predicted by comparison with 2,4-dichloropyrimidine (B19661) and considering the known effects of iodo and azido substituents. The carbon atom attached to the iodine (C5) is expected to be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons bearing the azido groups (C2 and C4) and the remaining C6 will be deshielded.

Predicted NMR Data for this compound:

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-6 | 9.0 - 9.2 | s (singlet) |

| ¹³C | C-2 | ~160 | s |

| C-4 | ~162 | s | |

| C-5 | ~80 | s | |

| C-6 | ~165 | s |

Tautomerism Studies: A significant area of interest in the study of azido-substituted N-heterocycles is the phenomenon of azide-tetrazole tautomerism. researchgate.netrsc.orgresearchgate.netacs.orgsemanticscholar.org This is a valence tautomerism where the azido group can exist in equilibrium with a fused tetrazole ring. For this compound, this could lead to the formation of one or more tetrazolopyrimidine isomers. NMR spectroscopy is the primary tool for investigating such equilibria. researchgate.netresearchgate.netacs.org By analyzing the ¹H and ¹⁵N NMR spectra, researchers can identify the different tautomeric forms present in solution and determine their relative populations. researchgate.netacs.org Factors such as solvent polarity and temperature can influence the position of this equilibrium, and variable temperature NMR studies can provide thermodynamic parameters for the tautomeric conversion. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most prominent and diagnostic feature in the IR spectrum will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (B81097) (N₃) groups. This band typically appears in the region of 2100-2150 cm⁻¹. The presence of two azido groups may lead to a broadening of this peak or the appearance of two closely spaced bands.

Another characteristic, though weaker, absorption is the symmetric stretching vibration (νₛ) of the azide group, which is expected to be found around 1250-1350 cm⁻¹.

In addition to the azide absorptions, the spectrum will display bands characteristic of the pyrimidine ring. These include C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, and various in-plane and out-of-plane ring deformation modes at lower wavenumbers. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Azide (N₃) Asymmetric Stretch | 2100 - 2150 | Very Strong, Sharp |

| Pyrimidine Ring (C=N, C=C) Stretches | 1500 - 1600 | Medium to Strong |

| Azide (N₃) Symmetric Stretch | 1250 - 1350 | Medium to Weak |

| Pyrimidine Ring Vibrations | < 1200 | Medium to Weak |

| C-I Stretch | < 600 | Weak |

The IR spectrum of the related compound 5-Iodouracil shows characteristic bands for the pyrimidine ring and the C-I bond, which supports the predicted regions for these vibrations in this compound. nih.govchemicalbook.com

Other Advanced Spectroscopic Techniques Applied to Azidopyrimidines

Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₄HIN₈).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key fragmentation pathway for azido compounds is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. sapub.orgresearchgate.net Given the presence of two azido groups, the fragmentation pattern of this compound would likely involve the sequential loss of two N₂ molecules. This would result in significant fragment ions at [M-28]⁺ and [M-56]⁺. Further fragmentation of the pyrimidine ring would also be observed. The mass spectrum of 5-Iodouracil, for instance, shows a clear molecular ion peak and subsequent fragmentation of the pyrimidine ring. nist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region. The introduction of two azido groups and an iodine atom is expected to influence the position and intensity of these absorptions. The spectrum would likely show π → π* transitions characteristic of the aromatic pyrimidine system. The azido groups may introduce n → π* transitions, although these are often weaker. Based on data from other substituted pyrimidines, absorption maxima for this compound are predicted to occur in the 250-300 nm range. mdpi.com

Emerging Research Directions and Future Outlook

Development of Novel Materials from 2,4-Diazido-5-iodopyrimidine Derivatives

The unique molecular architecture of this compound makes it a versatile building block for the synthesis of novel materials, particularly those with high nitrogen content and energetic properties. A significant area of research is the transformation of diazidopyrimidines into fused heterocyclic systems, such as tetrazolo[1,5-c]pyrimidines. This conversion is often achieved through thermal or photochemical induction, where the diazido-tetrazolo valence isomerization takes place.

The resulting tetrazolo[1,5-c]pyrimidine derivatives are of interest for their potential as advanced energetic materials. The high nitrogen content contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are key characteristics of energetic compounds. Research in this area is focused on synthesizing and characterizing these derivatives to understand their thermal stability, sensitivity to stimuli such as impact and friction, and detonation performance.

Furthermore, the iodine substituent on the pyrimidine (B1678525) ring offers a handle for further synthetic modifications. This allows for the introduction of various functional groups to tune the properties of the resulting materials. For instance, the iodine atom can be replaced through cross-coupling reactions to introduce other moieties that could enhance energetic performance or introduce other functionalities, such as chromophoric or luminescent properties. The development of these novel materials is an active area of investigation, with the potential for applications in both military and civilian sectors.

Table 1: Potential Applications of this compound Derivatives

| Derivative Class | Potential Application | Key Structural Feature |

| Tetrazolo[1,5-c]pyrimidines | Energetic Materials | High nitrogen content, fused ring system |

| Functionalized Pyrimidines | Tunable Materials | Iodine atom for further reactions |

| Coordination Polymers | Gas Storage/Catalysis | Nitrogen-rich framework for metal coordination |

Exploration of Pyrimidine-Based Azides as Precursors for Carbon Nanomaterials

A promising and innovative application of pyrimidine-based azides, including derivatives of this compound, is their use as precursors for the synthesis of nitrogen-doped carbon nanomaterials. Polyazido pyrimidines have been identified as effective sources for the production of carbon nanotubes (CNTs) through a catalytic detonation process. dtic.milresearchgate.net This method offers a rapid and efficient route to high-yield CNT synthesis.

The process typically involves heating the polyazidopyrimidine in the presence of a catalyst, such as nickel perchlorate, in a closed vessel. dtic.mil The thermal decomposition of the azide (B81097) groups releases a significant amount of energy and nitrogen gas, creating the high-temperature and high-pressure conditions necessary for the formation of carbon nanotubes. The pyrimidine ring serves as the carbon source for the growing nanotubes.

A key advantage of using pyrimidine-based azides is the in-situ doping of the resulting carbon nanotubes with nitrogen atoms. Nitrogen doping can significantly enhance the electrical, catalytic, and surface properties of CNTs. nih.gov These nitrogen-doped CNTs (N-CNTs) have potential applications in various fields, including nanoelectronics, catalysis, and energy storage. The specific characteristics of the N-CNTs, such as their diameter, length, and nitrogen content, can be influenced by the structure of the pyrimidine precursor and the synthesis conditions. Further research in this area could focus on optimizing the process to control the properties of the N-CNTs for specific applications. lsbu.ac.uk

Table 2: Synthesis of Nitrogen-Doped Carbon Nanotubes from a Polyazidopyrimidine Precursor

| Precursor | Catalyst | Synthesis Method | Product | Key Properties |

| 2,4,6-Triazidopyrimidine | Nickel Perchlorate | Catalytic Detonation | Nitrogen-Doped Carbon Nanotubes | Enhanced electrical and catalytic properties |

Advanced Methodologies for Understanding Halogen-Azide Interactions in Heterocycles

The presence of both azide groups and an iodine atom on the same pyrimidine ring in this compound gives rise to complex and intriguing intramolecular and intermolecular interactions. The study of these interactions, particularly halogen bonding involving the iodine atom, is crucial for understanding the crystal packing, stability, and reactivity of this and related compounds. Advanced computational and spectroscopic methods are being increasingly employed to elucidate these non-covalent interactions.

Computational Approaches: Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating halogen bonding. mdpi.com These methods can be used to calculate the geometry and strength of the halogen bond between the iodine atom of one molecule and a nitrogen atom of an azide group or the pyrimidine ring of a neighboring molecule. Furthermore, techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature of these interactions by analyzing the electron density distribution and orbital interactions. mdpi.com These computational studies are invaluable for predicting crystal structures and understanding the factors that govern the solid-state arrangement of these molecules.

Spectroscopic Techniques: Various spectroscopic methods can be used to experimentally probe halogen-azide interactions. Solid-state NMR spectroscopy, for instance, can detect changes in the chemical shifts of the atoms involved in the halogen bond, providing evidence for its presence and information about its strength. nih.gov Vibrational spectroscopy, such as Raman and infrared spectroscopy, can also be sensitive to the formation of halogen bonds, as these interactions can lead to shifts in the vibrational frequencies of the involved functional groups. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state, providing direct evidence of halogen bonding and other intermolecular interactions. nih.gov

The synergy between these advanced computational and experimental techniques is essential for a comprehensive understanding of the subtle yet significant halogen-azide interactions in heterocyclic compounds like this compound. This knowledge is critical for the rational design of new materials with tailored properties.

Q & A

How is the molecular structure of 2,4-Diazido-5-iodopyrimidine confirmed experimentally?

Answer: The molecular structure is confirmed via single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic system (space group P21/n) with lattice parameters a = 11.08 Å, b = 4.823 Å, c = 15.86 Å, and β = 92.1°. The study confirmed the compound exists in the diazido tautomeric form rather than tetrazolo forms, with bond lengths (e.g., N–N bonds ≈ 1.15 Å) and angles consistent with azide groups .

Methodology:

- Crystallization: Grow single crystals via slow evaporation in a non-polar solvent.

- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply full-matrix least-squares refinement to achieve a low R-factor (e.g., 0.046).

What synthetic strategies are effective for introducing azide groups into pyrimidine derivatives like this compound?

Answer: Azide groups are typically introduced via nucleophilic substitution or diazo transfer reactions. For iodopyrimidines, iodine displacement under SNAr (nucleophilic aromatic substitution) conditions is common. Example steps:

Precursor preparation: Start with 5-iodopyrimidine derivatives.

Azide introduction: React with NaN₃ or TMSN₃ in polar aprotic solvents (DMF, DMSO) at 60–80°C.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key Considerations:

- Reactivity: Iodine’s leaving-group ability facilitates substitution.

- Safety: Handle azides with care (explosive risk) under inert atmospheres.

How can spectroscopic data (NMR, IR) resolve contradictions in tautomeric form identification?

Answer: Discrepancies between experimental and computational data (e.g., NMR shifts) arise from tautomerism or solvent effects. Use multi-technique validation :

- ¹³C NMR: Compare experimental shifts with DFT-calculated values for diazido vs. tetrazolo forms.

- IR Spectroscopy: Confirm azide stretches (~2100–2200 cm⁻¹) and absence of tetrazole bands (~1500 cm⁻¹).

- XRD: Resolve ambiguity definitively via crystallography .

Example Workflow:

DFT Optimization: Calculate tautomer geometries at the B3LYP/6-311++G** level.

Spectra Simulation: Use Gaussian or ORCA for NMR/IR predictions.

Triangulate Data: Match experimental and theoretical results.

Why does this compound favor the diazido tautomer over tetrazolo forms?

Answer: The diazido form is stabilized by resonance effects and steric factors :

- Electronic Stabilization: The electron-withdrawing iodine substituent reduces electron density on the pyrimidine ring, disfavoring tetrazolo cyclization.

- Steric Hindrance: Bulky azide groups at C2 and C4 positions hinder ring closure.

- XRD Evidence: No tetrazolo N–N bonds (1.3–1.4 Å) are observed; instead, linear azide groups (N–N ≈ 1.15 Å) dominate .

What are the potential applications of this compound in click chemistry or bioorthogonal reactions?

Answer: The compound serves as a multifunctional scaffold for:

- Click Chemistry: Azides enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates.

- Photolabile Probes: UV irradiation cleaves azides to generate nitrenes for crosslinking studies.

- Iodine Functionalization: The iodine atom allows further derivatization (e.g., Suzuki coupling).

Methodological Example:

CuAAC Reaction: React with alkynes (e.g., propargylamine) using CuSO₄/sodium ascorbate.

Photolysis: Irradiate at 254 nm to study nitrene intermediates.

How to address contradictions in reactivity data during azide substitutions on pyrimidines?

Answer: Conflicting reactivity observations (e.g., incomplete substitution) often stem from:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature Control: Reactions at >80°C may decompose azides.

- Competing Pathways: Iodine may participate in side reactions (e.g., elimination).

Resolution Strategy:

Kinetic Studies: Monitor reaction progress via TLC or in situ IR.

Byproduct Analysis: Use LC-MS to identify undesired products.

What computational methods validate the electronic structure of this compound?

Answer: DFT calculations (e.g., Gaussian, ORCA) predict:

- Frontier Orbitals: HOMO/LUMO energies to assess reactivity.

- Electrostatic Potential Maps: Visualize electron-deficient regions (azides/iodine).

- Tautomer Stability: Compare Gibbs free energy of diazido vs. tetrazolo forms.

Case Study:

- Basis Set: 6-311++G** for light atoms, LANL2DZ for iodine.

- Results: Diazido form is 15–20 kcal/mol more stable than tetrazolo tautomers .

How to design experiments to study the thermal stability of this compound?

Answer: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

TGA: Measure mass loss under controlled heating (e.g., 10°C/min in N₂).

DSC: Identify exothermic decomposition peaks.

Kinetic Analysis: Apply the Kissinger method to calculate activation energy.

Safety Protocol:

- Perform tests in small quantities (<10 mg) due to explosion risks.

- Use blast shields and remote monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.